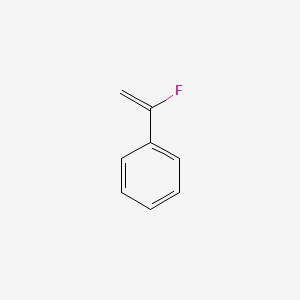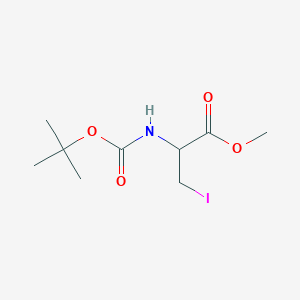
Methyl 2-((tert-butoxycarbonyl)amino)-3-iodopropanoate
概要
説明
“Methyl 2-((tert-butoxycarbonyl)amino)-3-iodopropanoate” is a complex organic compound. It contains a methyl ester group (-COOCH3), a tert-butoxycarbonyl (Boc) protected amino group, and an iodine atom on the third carbon .
Synthesis Analysis
While specific synthesis methods for this compound are not available, compounds with similar functional groups are often synthesized through nucleophilic substitution or addition reactions. For example, the Boc group can be introduced to protect the amino group during synthesis .Chemical Reactions Analysis
Again, specific reactions involving this compound are not available. But in general, the Boc group can be removed under acidic conditions, and the ester group can undergo hydrolysis. The iodine atom makes the third carbon a good leaving group, which could be involved in nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. In general, compounds with Boc protected amino groups and ester groups are polar and may have relatively high boiling points due to the ability to form hydrogen bonds .科学的研究の応用
Application 1: Synthesis and Crystal Structure Analysis
- Results or Outcomes : The crystal structure of the synthesized compound was successfully determined. The compound crystallizes in the monoclinic space group P 2 1 / n with unit cell parameters a = 7.5845 (4) Å, b = 14.7024 (5) Å, c = 18.1433 (6) Å, β = 98.753 (4)°, V = 1999.62 (14) Å 3 .
Application 2: Synthesis of Biotin Intermediate
- Results or Outcomes : The compound was successfully synthesized from L-cystine with an overall yield of 67% .
Application 3: Synthesis of Amino Acid Ionic Liquids
Application 4: Synthesis of (S)-methyl 2-((tert-butoxycarbonyl)amino)-4-oxopentanoate
- Results or Outcomes : The compound (S)-methyl 2-((tert-butoxycarbonyl)amino)-4-oxopentanoate was successfully synthesized.
Application 5: Synthesis of Methyl 2-((tert-butoxycarbonyl)(methyl)amino)acetate
- Results or Outcomes : The compound Methyl 2-((tert-butoxycarbonyl)(methyl)amino)acetate was successfully synthesized .
Application 6: Synthesis of (S)-methyl 2-((tert-butoxycarbonyl)amino)-4-oxopentanoate
- Results or Outcomes : The compound (S)-methyl 2-((tert-butoxycarbonyl)amino)-4-oxopentanoate was successfully synthesized.
Safety And Hazards
将来の方向性
特性
IUPAC Name |
methyl 3-iodo-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16INO4/c1-9(2,3)15-8(13)11-6(5-10)7(12)14-4/h6H,5H2,1-4H3,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGZBFCCHLUWCQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CI)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16INO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00407813 | |
| Record name | Methyl 2-((tert-butoxycarbonyl)amino)-3-iodopropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00407813 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-((tert-butoxycarbonyl)amino)-3-iodopropanoate | |
CAS RN |
889670-02-4 | |
| Record name | Methyl 2-((tert-butoxycarbonyl)amino)-3-iodopropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00407813 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


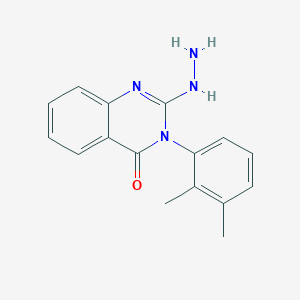
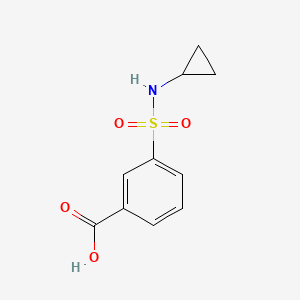
![2-chloro-N-[4-(cyanomethyl)phenyl]acetamide](/img/structure/B1352976.png)

![Methyl 5-[2-(dimethylamino)-1-(2,2,2-trifluoroacetyl)vinyl]-3-phenyl-4-isoxazolecarboxylate](/img/structure/B1352986.png)
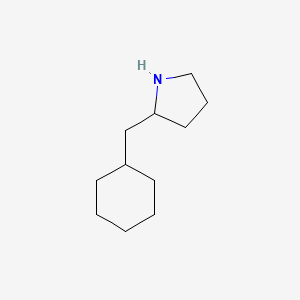
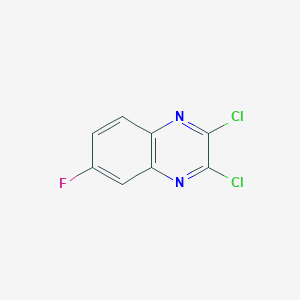
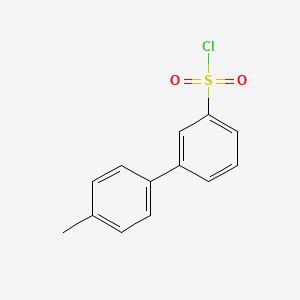

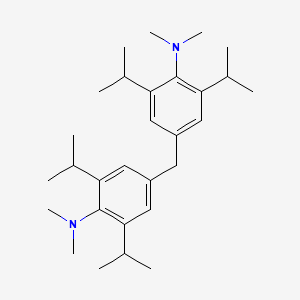
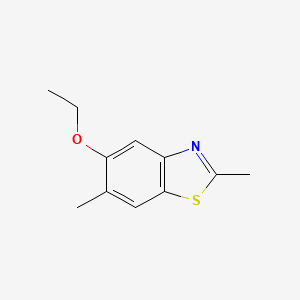
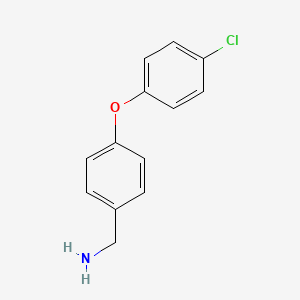
![4-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyrazin-6-yl)benzoic acid](/img/structure/B1353014.png)
